Benzyl allylcarbamate

Overview

Description

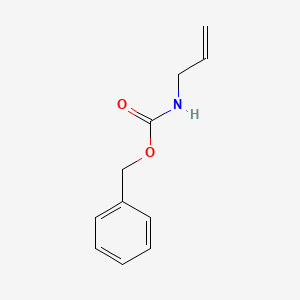

Benzyl allylcarbamate is an organic compound with the molecular formula C11H13NO2. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a benzyl group (C6H5CH2) and an allyl group (CH2=CH–CH2). This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Benzyl allylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .

Mode of Action

Carbamates, in general, are known to interact with their targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions . The carbamate group can be removed under certain conditions, such as exposure to strong acid or heat .

Biochemical Pathways

Carbamates are often used in the synthesis of peptides , suggesting that they may play a role in the biochemical pathways related to protein synthesis and metabolism.

Pharmacokinetics

It is known that benzyl carbamate, a similar compound, is a white solid that is soluble in organic solvents and moderately soluble in water . This suggests that this compound may have similar properties, which could affect its bioavailability.

Result of Action

The ability of carbamates to protect amines can have significant effects on biochemical reactions, as amines play crucial roles in various biological processes, including protein synthesis .

Action Environment

The removal of the carbamate group from amines can be influenced by environmental conditions such as ph and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl allylcarbamate can be synthesized through the reaction of benzyl chloroformate with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows: [ \text{C6H5CH2OCOCl} + \text{CH2=CHCH2NH2} \rightarrow \text{C6H5CH2OCO-NH-CH2CH=CH2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding amine and alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) can reduce the compound to its amine and alcohol derivatives.

Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the carbamate group.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Benzyl alcohol and allylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl allylcarbamate has diverse applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

Biology: Investigated for its potential antimicrobial activity against foodborne pathogens.

Medicine: Explored for its enzyme inhibition properties, particularly cholinesterase inhibition, which is of interest in neuroscience research.

Industry: Utilized in the synthesis of various organic compounds and materials.

Comparison with Similar Compounds

Benzyl carbamate: Contains a benzyl group but lacks the allyl group.

Allyl carbamate: Contains an allyl group but lacks the benzyl group.

tert-Butyl carbamate: Contains a tert-butyl group instead of benzyl or allyl groups.

Uniqueness: Benzyl allylcarbamate is unique due to the presence of both benzyl and allyl groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile protecting group in organic synthesis, offering advantages in terms of selective protection and deprotection under mild conditions .

Biological Activity

Benzyl allylcarbamate (BAC) is an organic compound classified under carbamate esters, characterized by its molecular formula . This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities. The following sections explore its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a carbamate functional group, which allows it to interact with biological systems effectively. The mode of action primarily involves the formation of covalent bonds with amines, which can protect these amines from unwanted reactions. This property is crucial in biochemical pathways where amines play significant roles, such as in protein synthesis and neurotransmission.

Biochemical Pathways

Carbamates, including BAC, are known to participate in various biochemical pathways. They can be involved in:

- Peptide Synthesis : Serving as a protecting group for amines during the synthesis process.

- Enzyme Inhibition : Particularly cholinesterase inhibition, which has implications in neuropharmacology and treatment of neurodegenerative diseases .

Antimicrobial Properties

BAC has been investigated for its potential antimicrobial activity against foodborne pathogens. Studies indicate that it exhibits significant inhibitory effects on various bacteria, making it a candidate for use in food preservation and safety applications.

Neuroprotective Effects

Recent research highlights the neuroprotective properties of BAC derivatives. For instance, aromatic carbamates similar to BAC have shown the ability to rescue neuronal cells from apoptosis induced by harmful agents like etoposide. These compounds increase the ratio of Bcl-2/Bax proteins, promoting cell survival through anti-apoptotic mechanisms .

Pharmacokinetics

The pharmacokinetic profile of BAC suggests moderate solubility in organic solvents and limited water solubility. This characteristic affects its absorption and distribution within biological systems, influencing its efficacy as a therapeutic agent.

Case Studies and Experimental Data

Several studies have documented the biological activity of BAC and its derivatives:

Synthesis and Applications

BAC can be synthesized through various methods involving allylic alcohols and isocyanates. Its applications extend beyond pharmaceuticals into organic synthesis and material science due to its versatile reactivity with nucleophiles and electrophiles .

Properties

IUPAC Name |

benzyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLGKRDOEMLAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340180 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-33-8 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.